molecular formula C3H6O2S B1199463 (Methylthio)acetic acid CAS No. 2444-37-3

(Methylthio)acetic acid

Cat. No.: B1199463
CAS No.: 2444-37-3
M. Wt: 106.15 g/mol
InChI Key: HGTBAIVLETUVCG-UHFFFAOYSA-N
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Description

(Methylthio)acetic acid is an organic compound with the chemical formula C₃H₆O₂S. It is a colorless liquid with a distinctive sulfurous odor. This compound is known for its versatility in various chemical reactions and its applications in different scientific fields.

Biochemical Analysis

Biochemical Properties

(Methylthio)acetic acid plays a significant role in biochemical reactions as an irreversible inhibitor of sarcosine oxidase . This inhibition prevents the complete enzyme inactivation during modification processes. The compound interacts with enzymes such as sarcosine oxidase by binding to the active site, thereby inhibiting its activity. Additionally, this compound forms complexes with copper (II), which may influence its biochemical properties and interactions .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating enzyme activity, particularly sarcosine oxidase, which is involved in cellular metabolism . The inhibition of sarcosine oxidase by this compound can impact cell signaling pathways and gene expression, leading to changes in cellular metabolism. This compound may also affect other cellular processes, although specific details on these effects are limited.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly enzymes. As an irreversible inhibitor of sarcosine oxidase, this compound binds to the enzyme’s active site, preventing its activity . This inhibition can lead to changes in gene expression and enzyme activity, affecting various biochemical pathways. The compound’s interaction with copper (II) may also play a role in its molecular mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. While specific studies on the temporal effects of this compound are limited, it is known that the compound can prevent enzyme inactivation during modification processes . Long-term effects on cellular function may depend on the concentration and duration of exposure to this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to sulfur metabolism . The compound interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels. The exact metabolic pathways and interactions of this compound are still being studied, but its role in sulfur metabolism is well-documented.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation in specific cellular compartments. The transport and distribution of this compound are important for its biochemical activity and effects on cellular function.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes and biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: (Methylthio)acetic acid can be synthesized through several methods. One common approach involves the reaction of chloroacetic acid with methanethiol in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

ClCH2COOH+CH3SHCH3SCH2COOH+HCl\text{ClCH}_2\text{COOH} + \text{CH}_3\text{SH} \rightarrow \text{CH}_3\text{SCH}_2\text{COOH} + \text{HCl} ClCH2​COOH+CH3​SH→CH3​SCH2​COOH+HCl

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process typically involves the use of continuous reactors and stringent quality control measures to maintain consistency.

Chemical Reactions Analysis

Types of Reactions: (Methylthio)acetic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into the corresponding alcohol.

    Substitution: It can participate in nucleophilic substitution reactions, where the methylthio group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted acetic acids depending on the nucleophile used.

Scientific Research Applications

(Methylthio)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It serves as a precursor for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.

Comparison with Similar Compounds

(Methylthio)acetic acid can be compared with other similar compounds such as:

    Thioacetic acid: Similar in structure but lacks the methyl group.

    Methanesulfonic acid: Contains a sulfonic acid group instead of a carboxylic acid group.

    Ethylthioacetic acid: Has an ethyl group instead of a methyl group.

Uniqueness: this compound is unique due to its specific combination of a methylthio group and a carboxylic acid group, which imparts distinct reactivity and properties compared to its analogs.

Properties

IUPAC Name

2-methylsulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O2S/c1-6-2-3(4)5/h2H2,1H3,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGTBAIVLETUVCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10179195
Record name (Methylthio)acetic acid
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Molecular Weight

106.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2444-37-3
Record name (Methylthio)acetic acid
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Record name (Methylthio)acetic acid
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Record name 2444-37-3
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Record name (Methylthio)acetic acid
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Record name (methylthio)acetic acid
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Record name (METHYLTHIO)ACETIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(Methylthio)acetic acid
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(Methylthio)acetic acid
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(Methylthio)acetic acid

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